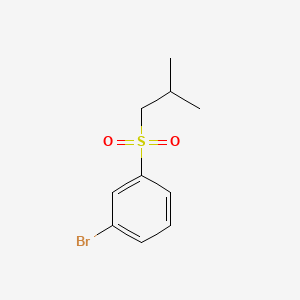

1-Bromo-3-(isobutanesulfonyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNTBVTWSFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742785 | |

| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-79-8 | |

| Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Bromo 3 Isobutanesulfonyl Benzene and Analogues

Direct Bromination of Aryl Isobutanesulfonylbenzene Precursors

This strategy commences with an aryl isobutanesulfonylbenzene, installing the bromine atom in the final steps. The isobutanesulfonyl group is strongly electron-withdrawing and acts as a meta-director in electrophilic aromatic substitution reactions. This directing effect is a key consideration in achieving the desired 1,3-substitution pattern.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene (B151609) ring. nih.govlibretexts.org The reaction involves an electrophile attacking the electron-rich aromatic ring. libretexts.org For substrates like aryl isobutanesulfonylbenzenes, the electron-withdrawing nature of the sulfonyl group deactivates the ring, making the reaction more challenging compared to the bromination of benzene itself and often requiring a catalyst. researchgate.net

To facilitate the bromination of a deactivated ring, a catalyst is typically required to generate a more potent electrophile. libretexts.org Lewis acids are commonly employed for this purpose.

Iron (III) Bromide (FeBr₃): Traditionally, FeBr₃ is used as a catalyst. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic bromine species that can be attacked by the deactivated aromatic ring. The isobutanesulfonyl group directs the incoming electrophile to the meta-position, leading to the formation of 1-bromo-3-(isobutanesulfonyl)benzene.

Zeolite Catalysts: Modern approaches have utilized microporous catalysts like zeolites to enhance regioselectivity. researchgate.net For instance, partially cation-exchanged zeolites can catalyze selective para-bromination for some substrates, although for a meta-directing group, they would primarily facilitate the reaction at the meta position. researchgate.net These solid acid catalysts offer advantages in terms of handling, recovery, and potential for high regioselectivity. researchgate.net

Other Systems: Various other catalytic systems have been developed for the bromination of aromatic compounds. These include N-Bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel or with mandelic acid under aqueous conditions. nih.govorganic-chemistry.org For electron-deficient arenes, systems like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in hexafluoroisopropanol (HFIP) have proven effective. researchgate.net

Table 1: Comparison of Catalytic Systems for Electrophilic Bromination

| Catalyst System | Bromine Source | Typical Substrate | Key Advantages |

| Iron (III) Bromide (FeBr₃) | Molecular Bromine (Br₂) | General Arenes | Well-established, cost-effective |

| Zeolites | Br₂/SO₂Cl₂ | Chlorobenzene | High para-selectivity for certain substrates, recyclable catalyst. researchgate.net |

| N-Bromosuccinimide (NBS)/Silica Gel | NBS | Activated/Deactivated Arenes | Mild conditions, good regioselectivity. nih.gov |

| Brønsted Acids/HFIP | N-Halosuccinimides | Arenes with EWGs | Effective for highly deactivated rings, mild conditions. researchgate.net |

The conditions under which bromination is performed have a significant impact on the outcome of the synthesis.

Temperature: Reactions involving deactivated rings often require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of side products, including polybrominated species. Careful temperature control is crucial for maximizing the yield of the desired monobrominated product.

Solvent: The choice of solvent can influence both the reaction rate and selectivity. Non-polar solvents are common, but for highly deactivated substrates, more specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to enable halogenation under mild conditions where other solvents fail. researchgate.net The use of a solvent like acetonitrile (B52724) has also been reported in electrophilic brominations using NBS. nih.gov

Radical bromination is another class of reaction for introducing a bromine atom. numberanalytics.comnumberanalytics.com This process occurs via a free-radical chain mechanism, typically involving initiation, propagation, and termination steps. byjus.com While it is most commonly used for the bromination of alkanes or at benzylic positions, it is generally not the preferred method for the direct C-H bromination of the aromatic ring itself. byjus.com The mechanism usually requires an initiator, such as UV light or a radical-forming compound, to cleave the bromine molecule into bromine radicals. byjus.com These highly reactive radicals can then abstract a hydrogen atom from the substrate. byjus.com However, electrophilic substitution is the far more common and predictable pathway for achieving aromatic bromination. byjus.com

Electrophilic Aromatic Bromination Approaches

Construction of the Sulfonyl Moiety on Brominated Aromatic Scaffolds

An alternative synthetic route involves starting with a brominated benzene derivative and subsequently introducing the isobutanesulfonyl group. This approach is highly dependent on the ability to control the regiochemistry of the sulfonylation step.

This method typically employs a Friedel-Crafts-type reaction. In this scenario, bromobenzene (B47551) would be reacted with isobutanesulfonyl chloride sigmaaldrich.com in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a sulfonyl cation or a complex between the isobutanesulfonyl chloride and the Lewis acid, which then acts as the electrophile. However, this approach presents a significant regiochemical challenge for the synthesis of the target molecule. The bromo group on the bromobenzene starting material is an ortho-, para-directing group, albeit a deactivating one. Therefore, the Friedel-Crafts sulfonylation of bromobenzene would predominantly yield a mixture of 2-bromo-(isobutanesulfonyl)benzene and 4-bromo-(isobutanesulfonyl)benzene, rather than the desired this compound.

Achieving the meta-substitution pattern via this general pathway would necessitate a more complex, multi-step synthesis. For example, one could start with nitrobenzene, which upon bromination yields 1-bromo-3-nitrobenzene (B119269) due to the meta-directing nitro group. prepchem.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, could be used to convert the amino group into the desired isobutanesulfonyl moiety. This highlights that while direct sulfonylation of bromobenzene is possible, it is not a viable one-step route to this compound.

Sulfonylation Reactions Utilizing Isobutanesulfonyl Halides (e.g., Isobutanesulfonyl Chloride)

Friedel-Crafts Type Sulfonylation with Bromobenzene Derivatives

The Friedel-Crafts sulfonylation is a classical and direct method for forming an aryl-sulfonyl bond. This electrophilic aromatic substitution involves the reaction of an aromatic compound, such as bromobenzene, with a sulfonyl halide, like isobutanesulfonyl chloride, in the presence of a strong Lewis or Brønsted acid catalyst.

The reaction mechanism is initiated by the activation of the sulfonyl chloride by the acid catalyst, generating a highly electrophilic sulfonyl cation or a potent polarized complex. This electrophile is then attacked by the electron-rich aromatic ring of the bromobenzene. Due to the ortho- and para-directing nature of the bromine substituent (a consequence of lone pair donation) and its deactivating inductive effect, the substitution is expected to predominantly yield a mixture of ortho and para isomers. The formation of the meta isomer, this compound, is generally less favored under standard Friedel-Crafts conditions. However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions.

A study on the sulfonylation of various arenes using sulfonyl chlorides was successfully achieved using triflic acid (TfOH) as a catalyst at elevated temperatures, yielding diaryl sulfones in good to excellent yields with high selectivity. researchgate.net Similarly, solid acid catalysts, including Fe³⁺-exchanged K10 montmorillonite (B579905) and various zeolites (like zeolite beta, zeolite Y, and ZSM-5), have been employed as reusable and eco-friendly alternatives for Friedel-Crafts sulfonylation. rsc.org These solid acids have demonstrated high activity and regioselectivity, particularly favoring para substitution in the case of toluene. rsc.org For a substrate like bromobenzene, achieving significant yields of the meta product would likely require specialized conditions or a multi-step synthetic sequence.

Sulfonyl Chloride Activation and Reactivity with Aromatics

Sulfonyl chlorides are key intermediates in organic synthesis, serving as precursors for sulfones. magtech.com.cn Their reactivity in Friedel-Crafts reactions hinges on the generation of a sufficiently electrophilic species to overcome the aromaticity of the substrate. The activation is typically accomplished using a catalyst.

Catalyst Action:

Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄): These catalysts coordinate to the oxygen atom of the sulfonyl group or abstract the chloride ion, generating a highly reactive sulfonyl cation.

Brønsted Acids (e.g., H₂SO₄, TfOH): Protic acids can protonate the sulfonyl group, enhancing its electrophilicity. researchgate.net

The reactivity of the aromatic partner is also crucial. Electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups, such as the bromine in bromobenzene, decelerate it. rsc.org The reaction of isobutanesulfonyl chloride with bromobenzene is therefore expected to be slower than with benzene itself. The choice of solvent can also play a significant role in modulating the reactivity of the electrophile and stabilizing intermediates. rsc.org

Oxidation of Thioether Precursors

A highly effective and common alternative to direct sulfonylation is the oxidation of a corresponding thioether (sulfide) precursor. For the target molecule, this would involve the synthesis and subsequent oxidation of 1-bromo-3-(isobutylthio)benzene . alfa-chemistry.com This two-step approach often provides better control over regiochemistry, as the thioether can be prepared through methods like nucleophilic aromatic substitution or cross-coupling, followed by a reliable oxidation step.

Selective Oxidation of Sulfides to Sulfones

The oxidation of sulfides can proceed in two stages: first to the sulfoxide (B87167) and then to the sulfone. The primary challenge in synthesizing sulfones via this route is preventing the reaction from halting at the intermediate sulfoxide stage. acsgcipr.org Achieving selective oxidation to the sulfone requires robust oxidizing conditions or specific catalysts that facilitate the second oxidation step.

Several factors influence this selectivity:

Stoichiometry of the Oxidant: Using a sufficient excess of the oxidizing agent typically ensures complete conversion to the sulfone. acsgcipr.org

Reaction Temperature: Higher temperatures can favor the formation of the sulfone over the sulfoxide. acs.orgresearchgate.net

Catalyst Choice: Certain catalysts are specifically designed to promote full oxidation.

Conversely, to obtain the sulfoxide, careful control of stoichiometry, lower temperatures, and the use of less reactive oxidants are often necessary to avoid overoxidation. acsgcipr.orgnih.gov

Oxidizing Agents and Reaction Parameters for Sulfone Formation

A wide array of oxidizing agents and systems have been developed for the efficient conversion of sulfides to sulfones. The choice of reagent often depends on substrate compatibility, desired reaction conditions (e.g., temperature, solvent), and environmental considerations ("green chemistry"). nih.gov

Below is a table summarizing various methods for the oxidation of sulfides to sulfones.

| Oxidizing Agent/System | Catalyst | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) (30%) | Niobium carbide | Not specified | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) (30%) | Recyclable silica-based tungstate | Not specified | Selective oxidation at room temperature in good to excellent yields. organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | None (Metal-free) | Ethyl acetate | Environmentally benign; no sulfoxide byproduct observed. organic-chemistry.org |

| Oxygen (O₂) or Air | None | Not specified | Chemoselectivity controlled by temperature; suitable for gram-scale production. acs.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Supported on Manganese Dioxide (MnO₂) | Heterogeneous or solvent-free | Effective under heterogeneous or solvent-free conditions. organic-chemistry.org |

| Selectfluor | None | Not specified | Mediates efficient oxidation at ambient temperature. organic-chemistry.org |

Cross-Coupling Strategies for Aryl-Sulfonyl Bond Formation

Modern synthetic organic chemistry has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form C-S and C-SO₂ bonds, offering a powerful alternative to traditional methods. These reactions often exhibit high functional group tolerance and provide access to complex molecules under mild conditions. mdpi.com

Transition-Metal-Catalyzed Coupling Reactions (e.g., Pd- or Ni-catalyzed)

Palladium and nickel catalysts are at the forefront of cross-coupling strategies for synthesizing aryl sulfones. These methods typically involve the coupling of an aryl halide or its equivalent with a sulfur-containing partner.

Common coupling partners for this transformation include:

Arylsulfonyl Chlorides: A palladium-catalyzed Suzuki-type coupling between aryl boronic acids and arylsulfonyl chlorides has been developed. organic-chemistry.org

Sodium Arylsulfinates: These salts can be coupled with aryl halides or diaryliodonium salts, often catalyzed by copper or palladium, or even under transition-metal-free conditions. organic-chemistry.org

Benzylic Sulfones: The sulfone group itself can act as a leaving group in desulfonylative cross-coupling reactions catalyzed by Pd, Ni, and Cu, allowing for the formation of new C-C bonds. nih.gov

The synthesis of this compound via this route could theoretically involve the palladium-catalyzed coupling of 1,3-dibromobenzene (B47543) with sodium isobutanesulfinate. The challenge in such a reaction would be to achieve mono-substitution and control the regioselectivity.

The table below outlines examples of transition-metal-catalyzed reactions for aryl sulfone synthesis.

| Catalyst System | Coupling Partners | Key Features |

| Palladium Catalyst | Aryl Boronic Acids + Arylsulfonyl Chlorides | A simple and efficient method for unsymmetrical diaryl sulfones. organic-chemistry.org |

| Nickel Catalyst | Aryl Iodides + Disulfides | Proceeds through a proposed Ni(0)/Ni(I)/Ni(III) catalytic cycle. mdpi.com |

| Copper(I) Iodide (CuI) | Aryl Iodides + Thiols | A practical synthesis with good functional group tolerance. mdpi.com |

| Palladium Catalyst | Aryl Halides + Dimethyl Sulfite | Enables efficient synthesis of methyl sulfone derivatives. organic-chemistry.org |

Ligand Design and Catalyst Optimization for Selective Bond Formation

The success of metal-catalyzed cross-coupling reactions hinges on the performance of the catalyst system, where the choice of ligand is paramount for achieving high efficiency and selectivity. acs.orgnih.gov For nickel-catalyzed desulfonylative couplings, the combination of multiple ligand types has been shown to be crucial. For instance, a dual-ligand system comprising an electron-rich diphosphine ligand (like dcype) and a bidentate nitrogen ligand (like dmbpy) can significantly enhance the efficiency and selectivity of the cross-coupling between aryl sulfones and aryl bromides. acs.org

In palladium-catalyzed systems, ligands such as BINAP and DPPF have been studied extensively for their role in reactions like amination, where the ligand structure dictates the behavior of the catalytic cycle. uwindsor.ca More advanced ligand design incorporates specific functionalities to control reactivity. For example, sulfonated phosphine (B1218219) ligands (e.g., sSPhos, sXPhos) can introduce non-covalent, electrostatic interactions between the catalyst and a substrate. acs.orgincatt.nl By carefully selecting the ligand, its functionalization, and the cation of the base, chemists can direct the catalyst to a specific site on a molecule, enabling highly selective bond formation even on substrates with multiple reactive sites. acs.orgincatt.nl This level of control is critical when constructing specifically substituted molecules like this compound.

Table 2: Examples of Ligands in Cross-Coupling Reactions

| Ligand Type | Example(s) | Metal | Application/Role |

|---|---|---|---|

| Diphosphine | dcype, BINAP, DPPF | Nickel, Palladium | Enhances reductive coupling; controls catalytic cycle. acs.orguwindsor.ca |

| Bidentate Nitrogen | dmbpy | Nickel | Works synergistically with phosphine ligands to improve selectivity. acs.org |

| Sulfonated Phosphine | sSPhos, sXPhos | Palladium | Directs site-selectivity through electrostatic interactions. acs.orgincatt.nl |

Mechanistic Insights into Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycle of these cross-coupling reactions generally involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Oxidative Addition : The cycle typically begins with the oxidative addition of the aryl halide (e.g., an aryl bromide) to a low-valent metal center, such as Pd(0) or Ni(0). uwindsor.cauvic.ca This step involves the cleavage of the carbon-halogen bond and forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II)). uwindsor.caacs.org For many cross-coupling reactions, oxidative addition is the rate-limiting step. uwindsor.caresearchgate.net The structure of the ligand bound to the metal significantly influences the rate and success of this step. uvic.ca

Transmetalation/Sulfinate Salt Addition : In a typical sulfone synthesis (desulfinative coupling), the Pd(II)-halide complex reacts with a sulfinate salt. For carbocyclic sulfinates, this transmetalation step is often turnover-limiting. nih.gov For heterocyclic sulfinates, a chelated Pd(II)-sulfinate complex forms as the resting state of the catalyst. nih.gov

Reductive Elimination : This is the final, product-forming step. The two organic groups (the aryl group from the bromide and the sulfonyl group from the sulfinate) are expelled from the metal center, forming the new C-S bond of the aryl sulfone. acs.org This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. acs.org In some desulfinative couplings, the turnover-limiting step is the loss of SO₂ from the Pd(II) sulfinate complex prior to reductive elimination. nih.gov

Understanding these mechanistic details allows for the rational optimization of reaction conditions—such as catalyst, ligand, base, and solvent—to improve yields and minimize side reactions. acs.org

Copper-Mediated Sulfonylation Protocols

Copper-catalyzed reactions represent a classical and highly effective method for forming C-S bonds, providing a direct route to aryl sulfones from aryl halides. researchgate.netnanomaterchem.com These protocols are often favored due to the lower cost of copper compared to palladium. The reaction typically involves the coupling of an aryl halide, such as 1,3-dibromobenzene, with a sulfinate salt, like sodium isobutanesulfinate, in the presence of a copper catalyst.

Recent advancements have focused on making these conditions milder and more efficient. For instance, visible-light-assisted copper catalysis allows for the sulfonylation of aryl halides with sulfinates to proceed under gentle conditions. researchgate.netacs.orgnih.gov In these systems, a Cu(I) photocatalyst, formed in situ, facilitates the transformation, yielding diverse organosulfones in moderate to good yields. researchgate.netacs.org

The development of novel sulfonylating reagents has also expanded the scope of copper catalysis. Masked sulfinate reagents, which release the sulfinate functional group under specific conditions, can be coupled with aryl bromides using substoichiometric amounts of a copper salt under mild, base-free conditions. nih.govacs.org This approach avoids the practical challenges associated with the isolation of hygroscopic sulfinate salts. nih.gov Furthermore, the use of highly efficient and recyclable catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, offers an environmentally friendly and robust method for synthesizing aryl sulfones from aryl halides and sulfonic acid salts. nanomaterchem.com

Derivatization from Precursor Bromobenzene Derivatives

Alternative synthetic routes to this compound can proceed via the functionalization of pre-existing brominated aromatic compounds. These methods leverage well-established chemical transformations to introduce the isobutanesulfonyl group.

Diazotization and Subsequent Functionalization (e.g., Sandmeyer Reaction)

The Sandmeyer reaction is a powerful and long-established method for converting an aromatic amine into a wide variety of functional groups via a diazonium salt intermediate. nih.govwikipedia.orglscollege.ac.in This transformation is a cornerstone of aromatic chemistry, providing access to compounds that are difficult to synthesize through other means. numberanalytics.com

In a potential synthesis of the target compound or a key precursor, one could start with 3-bromoaniline (B18343). The synthetic sequence would be as follows:

Diazotization : The amino group of 3-bromoaniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding arenediazonium salt.

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) salt and a source of the desired sulfonyl group. While classic Sandmeyer reactions are used for halogenation (CuCl, CuBr) or cyanation (CuCN), variations exist for installing sulfur-containing functionalities. wikipedia.orglscollege.ac.in A Sandmeyer-type reaction could be employed to introduce a sulfonyl chloride or a related group, which could then be reacted with isobutane (B21531) to form the final sulfone. More directly, reaction with a pre-formed isobutanesulfinate salt in the presence of a copper catalyst could yield the target sulfone. nih.gov The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates nitrogen gas and generates an aryl radical that subsequently combines with the nucleophile. wikipedia.orglscollege.ac.in

This strategy offers a versatile entry point from readily available anilines to complex substituted arenes. nih.gov

Halogen-Metal Exchange Reactions and Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This method is particularly effective for aryl bromides and iodides. nih.gov The reaction involves treating an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 to -100 °C). tcnj.edustackexchange.com This rapidly converts the C-Br bond into a C-Li bond, generating a potent aryllithium nucleophile. wikipedia.org

A plausible synthetic route to this compound using this strategy could start from 1,3-dibromobenzene:

Halogen-Metal Exchange : 1,3-dibromobenzene is treated with one equivalent of an alkyllithium reagent at low temperature. The exchange occurs at one of the bromine positions to form 3-bromophenyllithium. The low temperature is critical to prevent side reactions, such as attack on other functional groups. tcnj.edu

Electrophilic Quenching : The newly formed aryllithium species is then "quenched" by adding a suitable electrophile. To install the isobutanesulfonyl group, an electrophile such as isobutanesulfonyl chloride (i-BuSO₂Cl) would be added to the reaction mixture. The nucleophilic carbon of the aryllithium attacks the electrophilic sulfur atom, displacing the chloride and forming the desired C-S bond of the sulfone.

This approach allows for the direct and regioselective introduction of a functional group onto a pre-brominated aromatic ring. tcnj.edu

Flow Chemistry and Continuous Processing in the Synthesis of Aryl Sulfones

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of aryl sulfones, including this compound and its analogues. This modern approach offers numerous advantages in terms of safety, efficiency, scalability, and product consistency. acs.orgnih.gov

Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reaction rates and yields. acs.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly beneficial for highly exothermic reactions like sulfonation. researchgate.netresearchgate.net This efficient heat dissipation minimizes the risk of runaway reactions and the formation of undesirable byproducts, leading to a safer and more controlled process. researchgate.netnih.gov

The synthesis of aryl sulfones often involves the use of hazardous reagents and can be highly exothermic. nih.gov Continuous flow processing mitigates these risks by utilizing small reactor volumes, which limits the amount of hazardous material present at any given time. acs.org This inherent safety feature is a key driver for the adoption of flow technologies in the chemical industry. acs.org

Furthermore, continuous processing allows for the seamless integration of reaction and work-up steps, leading to a more streamlined and automated manufacturing process. nih.gov The scalability of flow chemistry is another significant advantage; processes developed on a laboratory scale can often be scaled up for industrial production by extending the operation time or by using multiple reactors in parallel, without the need for extensive re-optimization. nih.gov

Research into the continuous synthesis of aryl sulfonyl chlorides, key precursors to aryl sulfones, has demonstrated the potential for producing multi-hundred-gram quantities with improved space-time yield compared to batch processes. nih.gov While specific data for the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the general principles and established methodologies for analogous compounds provide a strong foundation for its development. The synthesis would likely involve the reaction of 1-bromobenzene with isobutanesulfonyl chloride or the corresponding sulfinate salt under optimized flow conditions.

The table below presents representative data for the synthesis of various functionalized aryl sulfones using different synthetic methodologies, illustrating the types of reaction conditions and yields that can be achieved. While not specific to the continuous flow synthesis of this compound, this data provides valuable insights into the synthesis of structurally related compounds.

| Aryl Sulfone Product | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl Phenyl Sulfone | Phenylboronic acid, Sodium metabisulfite, Methyl iodide | Pd(OAc)₂, Xantphos | 1,4-Dioxane | 100 | 12 | 85 | organic-chemistry.org |

| 4-Chlorophenyl Phenyl Sulfone | 4-Chlorobenzenesulfonyl chloride, Benzene | AlCl₃ | - | 80 | 2 | 92 | organic-chemistry.org |

| 4-Tolyl Isopropyl Sulfone | Sodium p-toluenesulfinate, 2-Bromopropane | - | DMF | 80 | 4 | 88 | organic-chemistry.org |

| 3-Nitrophenyl Phenyl Sulfone | Sodium benzenesulfinate, 1-Chloro-3-nitrobenzene | CuI, L-Proline | DMSO | 110 | 24 | 78 | organic-chemistry.org |

| 4-Methoxyphenyl Ethyl Sulfone | Sodium 4-methoxybenzenesulfinate, Ethyl bromide | - | Ethanol | reflux | 6 | 95 | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Isobutanesulfonyl Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-3-(isobutanesulfonyl)benzene is the primary site of reactivity, enabling a range of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. wikipedia.org In these reactions, a nucleophile displaces the halide on the aromatic ring. wikipedia.org This process is distinct from SN1 and SN2 reactions and typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The isobutanesulfonyl group (-SO₂CH₂CH(CH₃)₂) is a potent electron-withdrawing group. This property is crucial for activating the aryl ring towards nucleophilic attack. The sulfonyl group deactivates the benzene (B151609) ring for electrophilic substitution but activates it for nucleophilic aromatic substitution.

The directing influence of the isobutanesulfonyl group in SNAr reactions is significant. Electron-withdrawing substituents exert their activating effect most strongly when positioned ortho or para to the leaving group (in this case, the bromine atom). openstax.org This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the sulfonyl group through resonance only from these positions. libretexts.org In this compound, the sulfonyl group is situated meta to the bromine atom. Consequently, it provides less activation compared to an ortho or para arrangement because direct resonance stabilization of the negative charge on the carbon bearing the bromine is not possible. openstax.org While the inductive electron-withdrawing effect of the meta-sulfonyl group still renders the ring more electrophilic than unsubstituted bromobenzene (B47551), the lack of resonance stabilization makes SNAr reactions less favorable than in its ortho or para-substituted counterparts.

Due to the meta-positioning of the activating group, SNAr reactions on this compound may face competition from other reaction pathways, particularly under forcing conditions. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This pathway can lead to a mixture of products as the incoming nucleophile can add to either of the two carbons of the triple bond in the benzyne intermediate. youtube.com However, the conditions required for benzyne formation are typically harsh, involving strong bases like sodium amide.

Another competing reaction can be metal-catalyzed cross-coupling, which often proceeds under milder conditions than those required for SNAr on a meta-activated substrate. The choice of reagents and reaction conditions is therefore critical in directing the transformation of this compound towards the desired substitution product.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. researchgate.net

The success of cross-coupling reactions with this compound hinges on the careful optimization of the catalytic system, which includes the choice of palladium catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. wikipedia.org For a substrate like this compound, a typical catalytic system might involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. clockss.org The choice of ligand is crucial; bulky, electron-rich phosphines such as S-Phos have been shown to be effective for coupling alkylboronic acids with aryl bromides. clockss.org The base, commonly a carbonate or phosphate, plays a key role in the transmetalation step. wikipedia.org Solvents can range from ethers like THF and dioxane to aromatic hydrocarbons like toluene, often with water as a co-solvent. beilstein-journals.org A study on the Suzuki-Miyaura coupling of 1-bromo-3-(methylsulfonyl)benzene (B20138) with 3-pyridylborane, a structurally similar compound, achieved a high yield on a large scale, demonstrating the industrial applicability of this reaction for such substrates. wikipedia.org

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Dioxane | 105 | Quantitative |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | High |

Data is illustrative and based on general procedures for similar aryl bromides. clockss.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, a catalyst system like Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base (which also often serves as the solvent, e.g., triethylamine) would be a common starting point. organic-chemistry.org Copper-free conditions have also been developed, often employing more sophisticated palladium catalysts and different base/solvent combinations. libretexts.org The reaction is generally tolerant of a wide range of functional groups. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature |

| Pd(PPh₃)₂Cl₂, CuI | Triethylamine (B128534) | Triethylamine | Room Temp. to Reflux |

| Pd(PhCN)₂Cl₂, P(t-Bu)₃ | Diethylamine | DMF | Room Temp. |

Data is illustrative and based on general procedures for similar aryl bromides. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations. Typically, the reaction favors the formation of the trans isomer. organic-chemistry.org For a substrate like this compound, a phosphine-free catalyst system such as Pd(OAc)₂ with a base like triethylamine or a carbonate in a polar aprotic solvent like DMF or NMP could be effective. The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve yields and suppress side reactions like dehalogenation. beilstein-journals.org

Table 3: Common Catalytic Systems for the Heck Reaction of Aryl Bromides

| Catalyst | Base | Additive | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Triethylamine | - | DMF | 100-140 |

| Pd/C | NaOAc | TBAB | NMP | 120-150 |

Data is illustrative and based on general procedures for similar aryl bromides. organic-chemistry.orgbeilstein-journals.org

In the context of Suzuki-Miyaura and Sonogashira couplings with this compound, the stereochemistry primarily relates to the geometry of the newly formed bond if the coupling partner has stereochemical elements. For instance, in a Heck reaction with an alkene, the stereochemical outcome at the double bond is a key consideration. The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a palladium hydride, leading to the trans-alkene as the major product. organic-chemistry.org

For Suzuki-Miyaura reactions involving secondary benzylic halides, β-hydride elimination can be a competing pathway that affects the stereochemical integrity if a chiral center is present. nih.gov However, with an aryl bromide like this compound, the stereochemistry is determined by the geometry of the coupling partner and the reaction mechanism, which generally does not involve the creation of a new stereocenter on the aromatic ring itself.

Organometallic Reactivity (e.g., Lithium-Bromine Exchange, Grignard Reagent Formation)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable precursor for various organometallic reagents. The most common and synthetically useful reactions are the lithium-bromine exchange and the formation of a Grignard reagent.

Lithium-Bromine Exchange:

This transformation involves the reaction of an aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the bromine atom with lithium. This process, known as lithium-halogen exchange, is a powerful method for creating highly reactive aryllithium species. harvard.eduprinceton.edu The generally accepted mechanism involves the formation of an intermediate "ate-complex". harvard.edu The rate of this exchange is typically very fast, even at low temperatures, and follows the general trend of I > Br > Cl for the halogen. princeton.edu

For this compound, the lithium-bromine exchange would yield 3-(isobutanesulfonyl)phenyllithium. This product is a strong nucleophile and a valuable intermediate in organic synthesis, allowing for the formation of new carbon-carbon bonds by reaction with various electrophiles. Such reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C) to minimize side reactions. nih.gov The electron-withdrawing nature of the isobutanesulfonyl group is expected to influence the reactivity of the resulting aryllithium species.

Grignard Reagent Formation:

The formation of a Grignard reagent is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent. mnstate.eduwikipedia.orgumkc.edu This reaction, discovered by Victor Grignard, is a cornerstone of organic synthesis for creating carbon-carbon bonds. mnstate.edulibretexts.org

The reaction of this compound with magnesium would theoretically produce 3-(isobutanesulfonyl)phenylmagnesium bromide. This organomagnesium compound is a potent nucleophile, though generally less reactive than its aryllithium counterpart. wikipedia.orgquora.com The successful formation of a Grignard reagent is highly dependent on the reaction conditions, including the use of anhydrous solvents and methods to activate the surface of the magnesium metal. wikipedia.orgumkc.edu While the sulfonyl group is relatively inert under these conditions, the possibility of side reactions cannot be entirely ruled out without specific experimental studies.

Reactivity of the Isobutanesulfonyl Group

The isobutanesulfonyl group (-SO₂CH₂(CH(CH₃)₂)) is a strong electron-withdrawing group, which significantly impacts the electronic environment of the benzene ring and possesses its own characteristic reactivity.

The sulfur atom in a sulfonyl group is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms, rendering it electrophilic. minia.edu.eg However, direct nucleophilic attack on the sulfur atom of an aryl sulfone is generally challenging due to the stability of the sulfone group. Such reactions typically require highly reactive nucleophiles and may necessitate harsh reaction conditions or catalytic activation.

The carbon-sulfur (C-S) bond in aryl sulfones is notably strong and resistant to cleavage. Desulfonylation, the removal of the sulfonyl group, is possible but often requires forcing conditions such as high temperatures in the presence of strong acids or bases, or through reductive cleavage methods. The isobutanesulfonyl group could potentially be transformed under specific reductive conditions, although this would likely require powerful reducing agents.

While not common, rearrangement reactions involving sulfonyl groups have been documented in specific molecular frameworks. For example, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitably positioned nucleophile within the same molecule displaces the sulfonyl group. For a molecule like this compound, such a rearrangement would necessitate a precursor with an appropriate internal nucleophile. There are no general rearrangement reactions that are expected to occur with this compound itself under typical conditions.

Reaction Kinetics and Thermodynamic Analysis

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not documented in the searched literature. However, qualitative predictions can be made based on general principles of physical organic chemistry.

Lithium-Bromine Exchange: The rate of lithium-halogen exchange is known to be exceptionally fast, often reaching completion in minutes or even seconds at low temperatures. harvard.edu The reaction rate is influenced by factors such as the solvent, the specific organolithium reagent used, and the electronic properties of the substituents on the aromatic ring.

Quantitative determination of rate constants for these transformations would necessitate dedicated kinetic studies. Such studies would involve monitoring the concentration of reactants and products over time using analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy under controlled conditions.

The following table provides a hypothetical illustration of the type of data that would be generated from such kinetic studies.

Hypothetical Kinetic Data for Organometallic Reactions of this compound

| Reaction | Reagent | Solvent | Temperature (°C) | Analytical Method | Hypothetical Rate Constant (k) |

|---|---|---|---|---|---|

| Lithium-Bromine Exchange | n-BuLi | THF | -78 | NMR | k₁ |

| Grignard Reagent Formation | Mg | Diethyl Ether | 25 | GC | k₂ |

This table is for illustrative purposes only, as no experimental data has been found in the searched literature.

Insufficient Data Available for "this compound" to Generate a Detailed Scientific Article

Despite extensive searches of scientific databases and literature, there is a significant lack of specific information regarding the chemical compound this compound. As a result, it is not possible to generate the requested detailed article on its reactivity and mechanistic investigations.

The investigation into the reactivity of this compound is hampered by the absence of published studies on its chemical behavior. While general principles of reactivity for related structures, such as bromoarenes and alkyl aryl sulfones, are known, applying this general knowledge to this specific, and seemingly unstudied, compound would be speculative and would not meet the required standard of scientific accuracy.

Consequently, without any data on reaction outcomes, thermodynamic properties, or stereochemical and regiochemical preferences, the following sections of the proposed article cannot be written:

Advanced Spectroscopic Elucidation and Structural Characterization of 1 Bromo 3 Isobutanesulfonyl Benzene

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information regarding the functional groups present in the molecule and their respective vibrational modes. nih.gov

The IR and Raman spectra of 1-Bromo-3-(isobutanesulfonyl)benzene would be dominated by vibrations characteristic of the sulfonyl, bromo, and substituted benzene (B151609) components.

Sulfonyl Group (SO₂): The sulfonyl group is known to exhibit two very strong and characteristic stretching vibrations. acs.orgresearchgate.net The asymmetric stretch (νas) is typically observed in the 1350–1300 cm⁻¹ region, while the symmetric stretch (νs) appears in the 1160–1120 cm⁻¹ range. These intense bands in the IR spectrum are often a clear indicator of the presence of a sulfone functionality. wikipedia.org

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration of an aryl bromide is expected to appear as a strong to medium intensity band in the low-frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

Aromatic Ring: The benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching modes are found just above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600–1450 cm⁻¹ region. Furthermore, the pattern of C-H out-of-plane bending vibrations in the 900–650 cm⁻¹ region can often provide confirmation of the 1,3-disubstitution pattern.

To aid in the precise assignment of the observed vibrational bands, computational frequency calculations are often performed using methods like Density Functional Theory (DFT). researchgate.netnih.govacs.org By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

It is a well-established practice that calculated harmonic frequencies are often systematically higher than the experimentally observed fundamental frequencies. Therefore, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for the B3LYP functional) to improve the agreement with experimental data. nih.gov The correlation between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a more confident assignment of each vibrational mode.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Experimental Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Medium | Strong |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium-Strong | Medium-Strong |

| SO₂ Asymmetric Stretch | ~1325 | Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1450 | Medium-Strong | Medium-Strong |

| SO₂ Symmetric Stretch | ~1145 | Strong | Strong |

| C-Br Stretch | 580 - 520 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak is expected to be weak but observable. Aromatic halides are known to exhibit stronger molecular ion peaks compared to their aliphatic counterparts. miamioh.edu The fragmentation of aryl sulfones is well-documented and typically involves rearrangement and cleavage at the sulfur atom. cdnsciencepub.comresearchgate.net

The primary fragmentation pathways anticipated for this compound would involve:

Cleavage of the Aryl-Sulfur Bond: Fission of the C-S bond would lead to the formation of a bromophenyl radical and an isobutanesulfonyl cation, or more likely, the [C₆H₄Br]⁺ ion at m/z 155/157.

Cleavage of the Alkyl-Sulfur Bond: The bond between the sulfur atom and the isobutyl group is susceptible to cleavage, leading to the formation of an isobutyl cation [C₄H₉]⁺ at m/z 57 and a bromobenzenesulfonyl radical.

Rearrangement and Loss of SO₂: A common fragmentation pathway for aromatic sulfones involves rearrangement to a sulfinate ester intermediate, followed by the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This would result in a significant fragment ion.

Loss of the Halogen: The loss of the bromine atom is a principal fragmentation pathway for halogenated compounds. miamioh.edu This would result in an [M-Br]⁺ ion.

These predicted fragmentation patterns provide a basis for the structural confirmation of the molecule.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Monoisotopic) | Ion Formula | Description |

| 291.9763 / 293.9743 | [C₁₀H₁₃BrO₂S]⁺ | Molecular Ion (M⁺) |

| 234.0294 | [C₁₀H₁₃O₂S]⁺ | Loss of Bromine radical (M-Br) |

| 227.9920 / 229.9900 | [C₆H₄BrO₂S]⁺ | Loss of Isobutyl radical |

| 171.0267 / 173.0247 | [C₆H₄BrO]⁺ | Rearrangement and loss of SO and C₄H₉ |

| 154.9498 / 156.9478 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 57.0704 | [C₄H₉]⁺ | Isobutyl cation |

Note: The table presents predicted data based on known fragmentation of similar compounds. Actual experimental values may vary slightly.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M/M+2 pattern where two peaks of roughly equal intensity are observed for every fragment containing a bromine atom, separated by two mass units. miamioh.edu

For the molecular ion of this compound, this would manifest as two peaks of approximately 1:1 intensity at m/z values corresponding to [C₁₀H₁₃⁷⁹BrO₂S]⁺ and [C₁₀H₁₃⁸¹BrO₂S]⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments, greatly aiding in spectral interpretation and structural confirmation.

Table 2: Expected Isotopic Distribution for the Molecular Ion

| Ion | m/z | Relative Abundance (%) |

| M⁺ | 291.9763 | 100.0 |

| M+1 | 292.9797 | 11.4 |

| M+2 | 293.9743 | 97.7 |

| M+3 | 294.9776 | 11.2 |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on molecular conformation, bond lengths, and bond angles. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be reliably predicted based on extensive studies of related aryl sulfones. mdpi.comiucr.org

The molecular structure of this compound in the solid state would feature a tetrahedral geometry around the sulfur atom of the sulfone group. The O-S-O bond angle is typically in the range of 117-121°, while the C-S-C bond angle is generally smaller, around 101-107°. mdpi.com The S=O bond lengths are expected to be approximately 1.44-1.46 Å.

The conformation of the isobutyl group relative to the phenyl ring will be influenced by steric factors and crystal packing forces. It is likely to adopt a staggered conformation to minimize steric hindrance. The bromophenyl group itself will be essentially planar.

Table 3: Typical Bond Lengths and Angles in Aryl Sulfones

| Parameter | Typical Value |

| S=O Bond Length | 1.44 - 1.46 Å |

| S-C(aryl) Bond Length | 1.74 - 1.79 Å |

| S-C(alkyl) Bond Length | 1.75 - 1.80 Å |

| O-S-O Bond Angle | 117 - 121° |

| C-S-C Bond Angle | 101 - 107° |

Note: Data derived from crystallographic studies of various sulfone compounds. mdpi.comiucr.org

The crystal packing of this compound would be governed by a combination of intermolecular forces. The highly polar sulfone group will facilitate strong dipole-dipole interactions, which often play a dominant role in the packing of sulfone-containing molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. shimadzu.com The primary chromophore in this compound is the substituted benzene ring.

The UV spectrum of benzene exhibits a strong absorption band near 200 nm (the E₂-band) and a weaker, structured band around 255 nm (the B-band), both resulting from π → π* transitions. shimadzu.com Substitution on the benzene ring affects the position and intensity of these absorption bands.

Both the bromo and the isobutanesulfonyl groups are considered auxochromes that can modify the absorption characteristics of the benzene chromophore. The bromo group, through its lone pair of electrons, can engage in resonance with the π-system of the ring, while the sulfone group acts as an electron-withdrawing group. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. The fine vibrational structure often seen in the benzene spectrum is also likely to be diminished or absent due to this substitution. nist.gov

Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ)

| Transition | Expected λₘₐₓ Region (nm) | Description |

| π → π | ~210-230 | Corresponds to the E₂-band of benzene, shifted bathochromically. |

| π → π | ~260-280 | Corresponds to the B-band of benzene, shifted bathochromically with loss of fine structure. |

Note: The λₘₐₓ values are estimations based on the effects of similar substituents on the benzene chromophore.

Characterization of Electronic Absorption Properties

A comprehensive review of available scientific literature and spectral databases did not yield specific data on the electronic absorption properties of this compound. While spectroscopic information for structurally related compounds containing a brominated benzene ring or a sulfonyl group exists, direct experimental or theoretical data detailing the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and electronic transition types for the title compound is not publicly available at this time.

The electronic absorption spectrum of a molecule is determined by the transitions of electrons from lower to higher energy molecular orbitals upon absorption of electromagnetic radiation. For an aromatic compound like this compound, these transitions are typically π → π* and n → π* in nature. The benzene ring acts as the primary chromophore, with the bromo and isobutanesulfonyl substituents acting as auxochromes that can modify the absorption characteristics.

The bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, and the strongly electron-withdrawing isobutanesulfonyl group would be expected to influence the energy of the molecular orbitals of the benzene ring. This would result in shifts of the characteristic benzene absorption bands (the E1, E2, and B bands) to longer wavelengths (bathochromic or red shift) and potentially alter their intensities. However, without experimental data, the precise location and intensity of these absorption bands remain speculative.

Table 1: Hypothetical Electronic Absorption Properties of this compound

| Transition Type | Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (E2-band) | Data Not Available | Data Not Available |

Note: This table is a placeholder to illustrate the type of data that would be presented. No experimental values were found for this compound.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The extent and direction of the spectral shifts depend on the nature of the electronic transition and the differential solvation of the ground and excited states of the molecule.

For nonpolar solvents, the absorption spectrum is generally considered to be a baseline. In polar solvents, the interactions between the solvent dipoles and the ground and excited state dipole moments of the solute can lead to stabilization or destabilization of these states, resulting in shifts in the absorption maxima.

Bathochromic Shift (Red Shift): Occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent. This decreases the energy gap for the electronic transition, shifting the absorption to a longer wavelength.

Hypsochromic Shift (Blue Shift): Occurs when the ground state is more polar than the excited state and is more stabilized by a polar solvent. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.

Given the presence of the polar sulfonyl group and the polarizable bromine atom, it is anticipated that the electronic spectra of this compound would exhibit solvatochromic effects. Specifically, for π → π* transitions, an increase in solvent polarity is expected to cause a bathochromic shift. For potential n → π* transitions associated with the sulfonyl oxygen atoms, an increase in solvent polarity, particularly in protic solvents capable of hydrogen bonding, would likely lead to a hypsochromic shift.

However, without experimental data from UV-Vis spectroscopic studies of this compound in a range of solvents with varying polarities, a quantitative analysis of these effects is not possible.

Table 2: Hypothetical Solvent Effects on the Absorption Maxima (λmax) of this compound

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | Data Not Available |

| Dichloromethane | 3.1 | Data Not Available |

| Acetonitrile (B52724) | 5.8 | Data Not Available |

| Ethanol | 4.3 | Data Not Available |

Note: This table is a placeholder to illustrate the expected trends. No experimental values were found for this compound.

Theoretical and Computational Studies of 1 Bromo 3 Isobutanesulfonyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods can elucidate its three-dimensional structure, orbital energies, and charge distribution, which collectively determine its physical and chemical properties.

Geometry optimization is a standard computational procedure to determine the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 1-Bromo-3-(isobutanesulfonyl)benzene, which has a rotatable isobutanesulfonyl group, conformational analysis would be necessary to identify the most stable conformer(s). This involves calculating the energy of the molecule as key dihedral angles are systematically rotated. While DFT has been successfully used to determine the optimized structures of related brominated and sulfonyl-containing aromatic compounds acs.org, specific data on bond lengths, bond angles, and dihedral angles for the title compound are not documented in the searched literature.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are key to understanding chemical reactivity and electronic transitions. researchgate.netreddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. rsc.org For many organic molecules, including various benzene (B151609) derivatives, these values have been calculated and analyzed. researchgate.net However, specific HOMO-LUMO energy values and visualizations for this compound have not been reported.

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions and electrophilic or nucleophilic attacks. researchgate.net While the principles of ESP mapping are well-established and have been applied to countless benzene derivatives researchgate.net, a specific ESP map and detailed atomic charge analysis for this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational models, often combining DFT with methods like Gauge-Including Atomic Orbitals (GIAO), can predict ¹H and ¹³C NMR chemical shifts. stenutz.euliverpool.ac.ukresearchgate.net These predictions are based on calculating the magnetic shielding around each nucleus. While general methods for predicting shifts in substituted benzenes exist stenutz.eumodgraph.co.uk, a specific, calculated NMR spectrum for this compound is not found in the literature.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. nih.govoptica.orgnjit.edu Comparing calculated frequencies with experimental spectra helps to assign spectral peaks to specific molecular motions. For many benzene derivatives, vibrational analyses have been performed optica.orgesisresearch.org, but a computational study detailing the predicted vibrational modes of this compound is unavailable.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, including the characterization of short-lived intermediates and transition states.

Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway. Computational chemistry can model these transition states and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For general reactions like the sulfonation of benzene, mechanistic pathways have been studied computationally. acs.orgchemistrysteps.comresearchgate.net However, specific studies detailing the transition states and activation energies for reactions involving this compound, such as its synthesis or subsequent transformations, are not present in the reviewed literature.

Computational Modeling of Catalytic Cycles

For the synthesis of aryl sulfones, transition-metal-catalyzed cross-coupling reactions are common. organic-chemistry.org A general catalytic cycle for a palladium-catalyzed sulfonylation might involve:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide (like a brominated benzene derivative) to a low-valent metal center, for example, Pd(0).

Transmetalation or Coupling: This is followed by the introduction of the sulfonyl group, often from a sulfinate salt.

Reductive Elimination: The final step is the reductive elimination of the aryl sulfone product, regenerating the catalyst for the next cycle.

Computational studies on similar systems, such as the palladium-catalyzed synthesis of diaryl sulfones, provide insights into the energy barriers of each step, the stability of intermediates, and the role of ligands in facilitating the reaction. acs.org For instance, modeling can predict the most favorable coordination of the this compound precursor to the metal catalyst.

In addition to transition-metal catalysis, metal-free approaches for the synthesis of aryl sulfones have also been developed and studied computationally. rsc.org These may involve radical mechanisms, where computational modeling can map out the potential energy surface for radical generation, propagation, and termination steps.

The table below illustrates a hypothetical energy profile for a catalytic reaction, showing the relative energies of key stages in the cycle. Such data is typically obtained from DFT calculations.

| Stage | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition TS | +15.2 |

| Intermediate 1 | -5.7 |

| Transmetalation TS | +20.1 |

| Intermediate 2 | -10.3 |

| Reductive Elimination TS | +18.5 |

| Products | -25.0 |

Note: This table is illustrative and based on typical values for related catalytic cycles.

Non-Covalent Interaction (NCI) and Higher Excitation Interaction (HEI) Studies

Non-covalent interactions (NCIs) play a crucial role in the solid-state packing of molecules and their interactions in biological systems. bohrium.com For this compound, several types of NCIs are expected. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. mdpi.com The aromatic ring can engage in π-stacking and XH/π interactions (where X is C, N, O, etc.). acs.org

NCI analysis, a computational technique based on the electron density and its derivatives, is used to visualize and characterize these weak interactions. nih.gov The analysis generates 3D plots where different colors represent different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes).

In a molecule like this compound, NCI plots would likely reveal halogen bonds involving the bromine atom, as well as van der Waals interactions between the isobutyl group and neighboring molecules. mdpi.comresearchgate.net Intramolecular non-covalent interactions may also be present, influencing the molecule's conformation. acs.org

Higher Excitation Interaction (HEI) studies are less common but provide deeper insights into excited-state phenomena. These are relevant for understanding the photophysical properties of the molecule, though for a compound like this compound, which is not primarily a chromophore, such studies are rare.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule for electrophilic and nucleophilic attack. scm.comwikipedia.orgfaccts.de It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (it is an electrophilic site).

f-(r): Indicates the propensity of a site to undergo an electrophilic attack (it is a nucleophilic site).

f0(r): Indicates the propensity of a site to undergo a radical attack.

For this compound, a Fukui function analysis would likely predict the following:

Electrophilic Attack (on nucleophilic sites): The electron-rich aromatic ring is the primary site for electrophilic attack. The ortho and para positions relative to the activating/deactivating groups will have the highest f- values. The isobutanesulfonyl group is strongly electron-withdrawing, deactivating the ring, while the bromine atom is deactivating but ortho-para directing. libretexts.org Therefore, the positions ortho and para to the bromine, and meta to the sulfonyl group, would be the most likely sites for electrophilic substitution.

Nucleophilic Attack (on electrophilic sites): The carbon atom attached to the bromine and the sulfur atom of the sulfonyl group are expected to be electrophilic centers. nih.gov The sulfur atom, being in a high oxidation state and bonded to two oxygen atoms, would be a prominent electrophilic site.

The following table provides a hypothetical condensed Fukui function analysis for the key atoms in this compound.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C (ipso-Br) | 0.12 | 0.03 |

| C (ortho-Br) | 0.05 | 0.15 |

| C (para-Br) | 0.06 | 0.14 |

| S (sulfonyl) | 0.25 | 0.01 |

| O (sulfonyl) | 0.08 | 0.05 |

Note: This table is illustrative, presenting expected trends for a substituted benzene of this nature. bas.bgresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. semanticscholar.org For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape. The rotation around the C-S and C-C bonds of the isobutyl group allows the molecule to adopt various conformations.

An MD simulation of this compound, either in the gas phase or in a solvent, would track the positions of all atoms over time, revealing the most stable conformations and the energy barriers between them. nih.govchemrxiv.org This information is crucial for understanding how the molecule might interact with other molecules, such as in a crystal lattice or at the active site of an enzyme.

Key findings from an MD simulation would include:

Dominant Conformations: Identification of the low-energy conformers that are most populated at a given temperature.

Dihedral Angle Distributions: Analysis of the torsional angles around key rotatable bonds, showing the preferred orientations of the isobutanesulfonyl group relative to the benzene ring.

Solvent Effects: If run in a solvent, the simulation can show how solvent molecules arrange around the solute and influence its conformation. nih.gov

The results of MD simulations can be used to calculate various thermodynamic properties and provide a dynamic picture of the molecule's behavior that complements the static information from quantum mechanical calculations.

Strategic Applications of 1 Bromo 3 Isobutanesulfonyl Benzene in Organic Synthesis and Advanced Materials Science

As a Building Block in Complex Chemical Synthesis

The presence of two distinct and reactive functional groups on the aromatic ring of 1-bromo-3-(isobutanesulfonyl)benzene allows for its use in the construction of highly substituted and complex molecular architectures.

Precursor to Diversely Functionalized Aromatic Systems

The bromine atom on the benzene (B151609) ring serves as a versatile handle for the introduction of a wide variety of functional groups through transition-metal-catalyzed cross-coupling reactions. The isobutanesulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring, often facilitating these transformations.

Common cross-coupling reactions that can be employed to functionalize the bromo-substituted position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds. researchgate.netscielo.brnih.govresearchgate.netmdpi.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Heck-Mizoroki Reaction: Palladium-catalyzed coupling with alkenes provides a direct route to substituted vinylarenes. nih.govlibretexts.orgnih.govrug.nlresearchgate.net This reaction is a powerful tool for the construction of styrenic compounds, which are important precursors for polymers and fine chemicals. nih.govrug.nl

Buchwald-Hartwig Amination: The palladium-catalyzed reaction with primary or secondary amines enables the formation of carbon-nitrogen bonds, yielding substituted anilines. wikipedia.orgnih.govorganic-chemistry.orgnih.govchemspider.com This reaction is of significant importance in the synthesis of pharmaceuticals and organic electronic materials. wikipedia.org

Hydroxylation: The bromo group can be converted to a hydroxyl group to form the corresponding phenol (B47542). This transformation can be achieved using copper or palladium catalysts with a suitable hydroxide (B78521) source. beilstein-journals.orgacs.orgnih.govresearchgate.net Phenols are valuable intermediates in the synthesis of a wide range of chemical products. acs.org

The following table summarizes some potential functionalization reactions of this compound:

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl sulfones |

| Heck-Mizoroki Reaction | Alkene, Pd catalyst, Base | Alkenylaryl sulfones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl sulfonyl anilines |

| Hydroxylation | Metal hydroxide, Cu or Pd catalyst | 3-(isobutanesulfonyl)phenol |

Role in Sequential Functionalization Strategies

The differential reactivity of the bromo and isobutanesulfonyl groups allows for sequential or stepwise functionalization of the aromatic ring. The carbon-bromine bond is readily cleaved by transition metal catalysts, making it amenable to a variety of cross-coupling reactions. In contrast, the carbon-sulfur bond of the sulfone group is generally more robust and less prone to cleavage under these conditions.

This difference in reactivity enables a synthetic strategy where the bromine atom is first replaced with a desired functional group. The resulting substituted aryl sulfone can then be subjected to further transformations, either on the newly introduced group or on the sulfone moiety itself, although reactions involving the sulfone group often require harsher conditions. This stepwise approach provides precise control over the final molecular structure, which is crucial in the synthesis of complex target molecules. organic-chemistry.org

Integration into Polymeric Structures and Macromolecular Systems

Aryl sulfones are key components of high-performance polymers known as poly(arylene ether sulfone)s (PAES). These materials are valued for their excellent thermal stability, mechanical strength, and chemical resistance.

Design of Poly(arylene sulfone)s and Related Copolymers

Poly(arylene ether sulfone)s are typically synthesized via nucleophilic aromatic substitution (SNAr) polymerization of a bisphenol with a dihalide monomer activated by electron-withdrawing sulfone groups. researchgate.netnih.govdigitellinc.comgoogle.com The isobutanesulfonyl group in this compound can act as an activating group for such a polymerization.

For this compound to be used in the synthesis of poly(arylene sulfone)s, it would typically need to be converted into a suitable monomer, such as a dihalide or a bisphenol derivative. For example, if the bromine atom is replaced by a fluorine atom, the resulting 1-fluoro-3-(isobutanesulfonyl)benzene could potentially be used in a co-polymerization with a bisphenol. Alternatively, conversion of the bromine to a hydroxyl group would yield a phenol that could be further functionalized to create a bisphenol monomer.

Synthesis of Functionalized Monomers for Polymerization

This compound can serve as a precursor for functionalized monomers that can be incorporated into various polymer backbones. The bromo group can be transformed into a polymerizable functional group, such as a vinyl or an acetylene (B1199291) group, through established cross-coupling reactions.